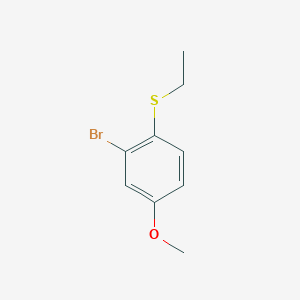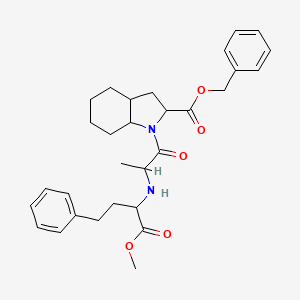
3,4-Didodecylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Didodecylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of long dodecyl chains at the 3 and 4 positions of the thiophene ring imparts unique properties to this compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Didodecylthiophene typically involves the alkylation of thiophene. One common method is the reaction of thiophene with dodecyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, reaction time, and purification processes.
化学反応の分析
Types of Reactions
3,4-Didodecylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or iodine in the presence of a catalyst are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Halogenated thiophenes and other functionalized derivatives.
科学的研究の応用
3,4-Didodecylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and copolymers.
Biology: Investigated for its potential use in biosensors and bioelectronics.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 3,4-Didodecylthiophene is primarily related to its electronic properties. The long dodecyl chains enhance solubility and processability, while the thiophene ring provides a conjugated system that can interact with various molecular targets. These interactions can modulate electronic properties, making the compound useful in electronic and optoelectronic applications.
類似化合物との比較
Similar Compounds
3,4-Ethylenedioxythiophene: Known for its use in conductive polymers.
3,4-Dimethoxythiophene: Used in the synthesis of various organic compounds.
3,4-Dihexylthiophene: Similar to 3,4-Didodecylthiophene but with shorter alkyl chains.
Uniqueness
This compound stands out due to its long dodecyl chains, which provide enhanced solubility and processability compared to shorter alkyl chain derivatives. This makes it particularly useful in applications requiring high-performance materials with good solubility and film-forming properties.
特性
CAS番号 |
122107-06-6 |
|---|---|
分子式 |
C28H52S |
分子量 |
420.8 g/mol |
IUPAC名 |
3,4-didodecylthiophene |
InChI |
InChI=1S/C28H52S/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29-26-28(27)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChIキー |
GEURTPOZCPPVJB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CSC=C1CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)
![7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B12287357.png)
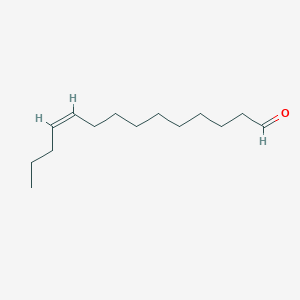
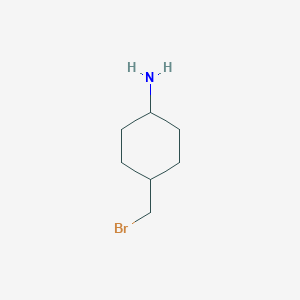
![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)

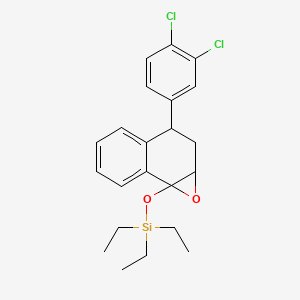

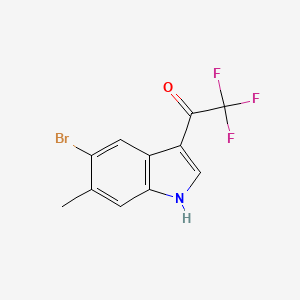
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)
